N-Acetylneuraminyl-(2-6)-galactose (Neu5Ac(2-6)Gal), also known as alpha-N-acetylneuraminyl-(2→6)-D-galactose, is a disaccharide composed of two sugar units: N-acetylneuraminic acid (sialic acid) and galactose. It is a widely distributed sugar moiety found on the surface of various glycoproteins and glycolipids in mammals []. Research into Neu5Ac(2-6)Gal primarily focuses on its:
Neu5Ac(2-6)Gal plays a crucial role in cell-cell interactions, particularly in immune recognition and signaling. Studies have shown that it functions as a ligand (binding molecule) for selectins, a family of adhesion molecules expressed on the surface of immune cells. This interaction mediates various immunological processes, including:
Altered expression of Neu5Ac(2-6)Gal has been observed in various cancers, including breast, lung, and colorectal cancer []. Research suggests that decreased levels of Neu5Ac(2-6)Gal might be associated with tumor growth, invasion, and metastasis. This has led to exploring Neu5Ac(2-6)Gal as a potential biomarker for cancer diagnosis and prognosis [].
Neu5Ac(2-6)Gal is also being investigated for its potential involvement in other biological processes, such as:
N-Acetylneuraminyl-(2-6)-galactose is a complex carbohydrate, specifically a sialylated glycan consisting of N-acetylneuraminic acid linked to galactose via a 2-6 glycosidic bond. This compound plays a significant role in various biological processes, particularly in cell recognition and signaling. Sialic acids, such as N-acetylneuraminic acid, are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids, influencing cellular interactions and immune responses.
Neu5Ac(α2-6)Gal functions through various mechanisms depending on the cellular context:
Research on Neu5Ac(α2-6)Gal continues to explore its diverse roles in health and disease.
N-Acetylneuraminyl-(2-6)-galactose exhibits significant biological activity, particularly in:
The synthesis of N-Acetylneuraminyl-(2-6)-galactose can be achieved through several methods:
N-Acetylneuraminyl-(2-6)-galactose has several applications in various fields:
Interaction studies involving N-Acetylneuraminyl-(2-6)-galactose have revealed its importance in:
N-Acetylneuraminyl-(2-6)-galactose shares structural similarities with other sialylated compounds. Here are some notable comparisons:
The primary uniqueness of N-Acetylneuraminyl-(2-6)-galactose lies in its specific 2-6 linkage which influences its interaction with various receptors and its role in biological processes compared to other similar compounds.
N-Acetylneuraminyl-(2-6)-galactose (molecular formula: $$ \text{C}{17}\text{H}{29}\text{NO}_{14} $$, molecular weight: 471.4 g/mol) is a disaccharide consisting of N-acetylneuraminic acid (sialic acid) linked via an α2,6-glycosidic bond to galactose. Its systematic IUPAC name is (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid. Common synonyms include:
Structurally, the α2,6 linkage distinguishes it from α2,3- or α2,8-sialylated variants, conferring unique binding properties to lectins and receptors.
The discovery of sialic acids traces back to Gunnar Blix, who isolated a crystalline compound from bovine submaxillary mucin in 1936, later termed "sialic acid". Key milestones include:
N-Acetylneuraminyl-(2-6)-galactose modulates key biological processes:
Functional implications:
N-Acetylneuraminyl-(2-6)-galactose possesses the molecular formula C17H29NO14 with a molecular weight of 471.4 g/mol [1] [5]. The compound exhibits a monoisotopic mass of 471.158805 Da, as determined through high-resolution mass spectrometry analysis [1] [3]. The Chemical Abstracts Service registry number for this compound is 35259-23-5, facilitating its identification in chemical databases .
| Property | Value |
|---|---|
| Molecular Formula | C17H29NO14 |
| Molecular Weight (g/mol) | 471.4 |
| Monoisotopic Mass (Da) | 471.158805 |
| CAS Registry Number | 35259-23-5 |
| PubChem CID | 53262334 |
| ChemSpider ID | 26332740 |
| IUPAC Name | 6-O-{(6R)-5-Acetamido-3,5-dideoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-β-L-threo-hex-2-ulopyranonosyl}-D-galactopyranose |
The complete IUPAC nomenclature designates the compound as 6-O-{(6R)-5-Acetamido-3,5-dideoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-β-L-threo-hex-2-ulopyranonosyl}-D-galactopyranose, reflecting its complex stereochemical arrangement [1] [5]. Alternative nomenclature includes alpha-D-N-acetylneuraminyl-(2→6)-D-galactose and 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2→6)-D-galactose [4] [5].
The stereochemical complexity of N-Acetylneuraminyl-(2-6)-galactose encompasses 10 of 11 defined stereocenters, creating a highly specific three-dimensional arrangement [1] [3]. The sialic acid component adopts the alpha-anomeric configuration, which represents the biologically relevant form found in natural glycoconjugates [8] [10]. The glycosidic linkage connecting the sialic acid to galactose occurs through an alpha-(2→6) ketosidic bond, distinguishing it from the alpha-(2→3) linkage found in related compounds [17] [18].
| Property | Value |
|---|---|
| Defined Stereocenters | 10 of 11 |
| Anomeric Configuration | α-anomer (sialic acid) |
| Glycosidic Linkage | α(2→6) |
| Linkage Type | Ketosidic |
| Chair Conformation (Sialic Acid) | ²C₅ chair |
| Chair Conformation (Galactose) | ⁴C₁ chair |
| Preferred Dihedral Angles | φ: exo-anomeric; ψ: variable |
| Rotameric States | gt, gg, tg rotamers possible |
The sialic acid moiety exists in a ²C₅ chair conformation with an equatorially oriented glycerol side chain at the C6 position [8] [23]. The galactose unit maintains the standard ⁴C₁ chair conformation typical of hexopyranoses [12] [14]. The alpha-(2→6) linkage creates a unique spatial arrangement that influences the compound's biological activity and molecular recognition properties [10] [11].
Nuclear magnetic resonance spectroscopy and molecular dynamics simulations have revealed that N-Acetylneuraminyl-(2-6)-galactose exhibits distinct conformational preferences compared to its alpha-(2→3) linked counterpart [9] [11]. The glycosidic dihedral angles phi and psi demonstrate specific rotameric populations, with the phi angle preferentially adopting exo-anomeric conformations [11] [12]. The psi angle shows greater flexibility, allowing for dynamic conformational interconversion between different rotameric states [9] [10].
Computational studies using density functional theory calculations have identified three primary rotameric states designated as gt (gauche-trans), gg (gauche-gauche), and tg (trans-gauche) conformations [12] [21]. These conformational states correspond to different orientations of the omega dihedral angle around the C5-C6 bond of the galactose residue [12] [22]. The alpha-(2→6) linkage geometry creates less steric hindrance compared to alpha-(2→3) linkages, resulting in increased conformational flexibility [10] [11].
Temperature-dependent nuclear magnetic resonance studies have demonstrated that conformational populations remain relatively stable across physiological temperature ranges [9] [25]. The glycerol side chain of the sialic acid component exhibits restricted rotation due to intramolecular hydrogen bonding networks [9] [21]. X-ray crystallographic analysis of related sialic acid derivatives has confirmed the preferred chair conformations and glycosidic bond geometries predicted by computational methods [22] [23].
N-Acetylneuraminyl-(2-6)-galactose demonstrates high water solubility due to its multiple hydroxyl groups and carboxylate functionality [29]. The compound exists as a white to off-white crystalline solid at room temperature with hygroscopic properties [15] [29]. The specific optical rotation has been measured at approximately -32° (c=1, H₂O), indicating strong dextrorotatory behavior [29] [32].
The compound exhibits stability under neutral aqueous conditions but undergoes hydrolysis under acidic conditions, particularly at pH values below 4.0 [26] [27]. Enzymatic hydrolysis occurs through the action of specific sialidases, with alpha-2,6-sialidases showing high specificity for this linkage type [25] [27]. The thermal stability extends to approximately 100°C in aqueous solution, beyond which decomposition becomes significant [24] [29].
Chemical reactivity includes susceptibility to periodate oxidation, which selectively cleaves vicinal diol groups [18] [26]. The carboxylate group of the sialic acid component exhibits a pKa value of approximately 2.4, remaining ionized under physiological conditions [29] [32]. The acetamido group demonstrates resistance to mild hydrolytic conditions but can be cleaved under strong acidic or basic conditions [22] [29].
N-Acetylneuraminyl-(2-6)-galactose differs significantly from other sialylated compounds in both structural and functional aspects [17]. The alpha-(2→3) linked isomer, N-Acetylneuraminyl-(2-3)-galactose, shares the same molecular formula but exhibits distinct conformational preferences and biological activities [18]. The alpha-(2→6) linkage creates a more extended conformation compared to the more compact alpha-(2→3) arrangement [10] [17].
| Compound | Linkage Type | Molecular Formula | Biological Role |
|---|---|---|---|
| N-Acetylneuraminyl-(2-6)-galactose | α(2→6) | C17H29NO14 | Cell adhesion, immune recognition |
| N-Acetylneuraminyl-(2-3)-galactose | α(2→3) | C17H29NO14 | Pathogen binding, inflammation |
| 6-Sialyllactose | α(2→6) | C23H39NO19 | Prebiotic, brain development |
| 3-Sialyllactose | α(2→3) | C23H39NO19 | Antimicrobial, gut health |
| Sialyl Lewis X | α(2→3) | C26H45NO20 | Leukocyte rolling, selectin binding |
| GM3 ganglioside | α(2→3) | C50H93N2O25 | Neural development, membrane stability |
Comparison with 6-sialyllactose reveals structural similarities, as both compounds contain alpha-(2→6) linked sialic acid [17] [20]. However, 6-sialyllactose contains an additional glucose residue, creating a trisaccharide structure with enhanced biological complexity [20] [33]. The extended oligosaccharide structure of 6-sialyllactose provides additional binding sites for lectin interactions and demonstrates different metabolic stability [17] [33].
Sialyl Lewis X represents a more complex tetrasaccharide containing alpha-(2→3) linked sialic acid combined with fucose modifications [17] [28]. This structural arrangement creates specific selectin binding capabilities absent in the simpler N-Acetylneuraminyl-(2-6)-galactose structure [28] [31]. GM3 ganglioside incorporates the N-Acetylneuraminyl-(2-3)-galactose motif within a larger glycosphingolipid framework, demonstrating the versatility of sialylated disaccharide units in complex biological structures [11] [20].
The alpha-(2→6) linkage specificity of N-Acetylneuraminyl-(2-6)-galactose confers resistance to certain bacterial sialidases that preferentially cleave alpha-(2→3) linkages [25] [27]. This selectivity has important implications for host-pathogen interactions and the stability of sialylated structures in biological environments [27] [31]. Enzymatic analysis using linkage-specific sialidases has become a standard method for distinguishing between alpha-(2→3) and alpha-(2→6) sialylated compounds [26] [27].